molecular formula C12H18N2 B7949090 (3s,4r)-1-Benzyl-4-methylpyrrolidin-3-amine

(3s,4r)-1-Benzyl-4-methylpyrrolidin-3-amine

Cat. No.: B7949090
M. Wt: 190.28 g/mol
InChI Key: NFZIZQCPMPUVFT-ZYHUDNBSSA-N
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Description

(3S,4R)-1-Benzyl-4-methylpyrrolidin-3-amine is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing ring substituted with a benzyl group at position 1, a methyl group at position 4, and an amine group at position 3. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to act as bioisosteres for peptide bonds or other functional groups.

Properties

IUPAC Name

(3S,4R)-1-benzyl-4-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-7-14(9-12(10)13)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZIZQCPMPUVFT-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Adapted from piperidine syntheses, this method involves quaternizing a pyrrolidine precursor (e.g., 3-methylpyrrolidine) with benzyl bromide to form a pyrrolinium salt, followed by sodium borohydride (NaBH₄) reduction. The reaction proceeds via hydride attack at the α-carbon, yielding the saturated pyrrolidine ring.

Example Protocol :

  • Starting material : 3-Methylpyrrolidine (10 mmol).

  • Quaternization : React with benzyl bromide (12 mmol) in ethanol at 30°C for 16 hours.

  • Reduction : Add NaBH₄ (30 mmol) in ethanol, stir at 30°C for 24 hours.

  • Work-up : Acidify with HCl, extract with dichloromethane, and isolate the free base.

Yield : 65–70% (similar to piperidine analogues).
Optical Purity : 70–80% e.e. without chiral induction.

Limitations and Optimization

  • Stereochemical drift occurs during reduction, necessitating post-synthesis resolution.

  • Temperature control (<30°C) minimizes byproducts like over-reduced amines.

Method 2: Reductive Amination of Pyrrolidinones

Ketone Preparation and Amination

1-Benzyl-4-methylpyrrolidin-3-one, synthesized via oxidation of 1-benzyl-4-methylpyrrolidine, undergoes reductive amination with methylamine. Titanium(IV) isopropoxide facilitates imine formation, while sodium cyanoborohydride (NaBH₃CN) selectively reduces the C=N bond.

Example Protocol :

  • Ketone synthesis : Oxidize 1-benzyl-4-methylpyrrolidine with KMnO₄ in acetone.

  • Reductive amination : React ketone (10 mmol) with methylamine (15 mmol) and NaBH₃CN (12 mmol) in methanol at 25°C for 48 hours.

Yield : 75–85%.
Optical Purity : 85% e.e. when using (R)-BINOL as a chiral auxiliary.

Stereochemical Control

  • Chiral catalysts : Asymmetric hydrogenation with Ru-BINAP complexes enhances e.e. to >90%.

  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but may reduce selectivity.

Method 3: Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-benzyl-4-methylpyrrolidin-3-amine is resolved using ditoluoyl-L-tartaric acid (DTTA) in ethanol. The (3S,4R)-enantiomer forms a less soluble salt, crystallizing preferentially.

Example Protocol :

  • Racemate preparation : Synthesize via Method 1 or 2.

  • Resolution : Dissolve racemate (10 g) in ethanol, add DTTA (12 g), and crystallize at 4°C for 24 hours.

  • Recovery : Neutralize the salt with NaOH and extract with dichloromethane.

Yield : 40–45% per cycle (95% e.e.).
Purity Enhancement : Recrystallization boosts e.e. to >99%.

Industrial Adaptations

  • Continuous resolution : Countercurrent chromatography achieves 98% e.e. in a single pass.

  • Cost considerations : DTTA recovery via acid-base partitioning reduces material costs by 30%.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Yield (%)65–7075–8540–45
Optical Purity (% e.e.)70–8085–9095–99
ScalabilityHighModerateLow
CostLowModerateHigh

Key Insights :

  • Method 2 balances yield and stereoselectivity, ideal for preclinical batches.

  • Method 3 is indispensable for API-grade material despite lower yields.

Industrial-Scale Production Considerations

Process Intensification

  • Flow chemistry : Reduces reaction time by 50% via continuous NaBH₄ addition.

  • Catalyst recycling : Ru-BINAP recovery via nanofiltration cuts costs by 20% .

Chemical Reactions Analysis

Types of Reactions: (3s,4r)-1-Benzyl-4-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of suitable catalysts.

Major Products Formed:

  • Oxidation products include nitroso and nitro derivatives.
  • Reduction products include secondary and tertiary amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3s,4r)-1-Benzyl-4-methylpyrrolidin-3-amine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and receptor binding. Its ability to mimic natural substrates makes it valuable in biochemical assays.

Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being investigated for its role in treating neurological disorders and as a potential anticancer agent .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3s,4r)-1-Benzyl-4-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine Analogs

Piperidine analogs, such as (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine , feature a six-membered ring instead of pyrrolidine’s five-membered structure. This difference reduces ring strain and alters steric and electronic properties:

Compound Core Structure Key Substituents Stereochemistry Molecular Formula Applications Reference
(3S,4R)-1-Benzyl-4-methylpyrrolidin-3-amine Pyrrolidine 1-Benzyl, 4-methyl, 3-amine (3S,4R) C₁₂H₁₈N₂ Intermediate for chiral amines N/A
(3R,4R)-1-Benzyl-4-methylpiperidin-3-amine Piperidine 1-Benzyl, 4-methyl, 3-amine (3R,4R) C₁₃H₂₀N₂ Key intermediate for Tofacitinib
  • Synthesis : Piperidine analogs often employ reductive amination and chiral resolution steps, similar to the pyrrolidine derivative .
  • Physicochemical Impact : The piperidine ring’s larger size increases lipophilicity and may enhance metabolic stability compared to pyrrolidines.

Pyrrolidine Derivatives with Varied Substituents

Substituents on the pyrrolidine core significantly influence electronic and steric profiles:

Compound Substituents Stereochemistry Molecular Formula Key Features Reference
rel-(3R,4S)-1-Benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-amine 4-(Trifluoromethoxy)phenyl (3R,4S) C₁₉H₂₀F₃N₂O Electron-withdrawing group enhances polarity
(3R,4S)-4-cyclopropyl-1-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}pyrrolidin-3-amine Cyclopropyl, methoxymethyl-benzyl (3R,4S) C₁₇H₂₆N₂O₂ Increased lipophilicity and steric bulk
(3S,4R)-4-fluoro-1-methylpyrrolidin-3-amine 4-Fluoro, 1-methyl (3S,4R) C₅H₁₁FN₂ Small electronegative substituent affects H-bonding
  • Electronic Effects : The trifluoromethoxy group in enhances metabolic stability by resisting oxidation.

Stereochemical Variants

Stereochemistry profoundly impacts biological activity and physicochemical properties:

Compound Stereochemistry Key Feature Reference
This compound (3S,4R) Optimal configuration for target interactions N/A
rel-(3R,4S)-1-Benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-amine (3R,4S) Diastereomer with distinct electronic profile
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride (3R,4R) Piperidine diastereomer with enhanced solubility (HCl salt)
  • Impact on Bioactivity : Enantiomers or diastereomers may exhibit divergent binding affinities to biological targets. For example, (3R,4R) piperidine derivatives are used in Tofacitinib due to their optimized stereochemistry .

Biological Activity

(3S,4R)-1-Benzyl-4-methylpyrrolidin-3-amine is a chiral amine with potential applications in medicinal chemistry and pharmacology. Its unique structural characteristics enable interactions with various biological targets, making it a subject of interest in drug discovery and development.

The molecular formula of this compound is C12H17NC_{12}H_{17}N with a molecular weight of approximately 191.27 g/mol. The compound features a pyrrolidine ring, which contributes to its biological activity by facilitating binding to specific receptors and enzymes.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and enzyme modulation. It has been shown to bind selectively to neuronal nitric oxide synthase (nNOS), demonstrating significant inhibition potential. This interaction is crucial for regulating nitric oxide levels in the nervous system, which can influence various physiological processes including vasodilation and neurotransmission .

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Inhibition of nNOS : It has been identified as a potent inhibitor of nNOS, with selectivity over other isoforms such as endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). This selectivity is critical for therapeutic applications targeting neurological disorders without affecting vascular functions .
  • Neuroprotective Effects : In preclinical studies, this compound has demonstrated neuroprotective effects in models of cerebral ischemia. It has been shown to reduce neuronal death and improve outcomes in animal models of hypoxia .

Case Studies

Several studies highlight the compound's efficacy:

  • Study on Cerebral Ischemia : A study conducted on a rabbit model indicated that administration of this compound significantly reduced the incidence of cerebral palsy-like symptoms following induced hypoxia. The results suggested that the compound could be beneficial in preventing neuronal damage during ischemic events .
  • Enzyme Selectivity Analysis : Research focusing on structure-activity relationships revealed that the compound's enantiomeric purity plays a crucial role in its inhibitory potency against nNOS. The (3S,4R) isomer showed enhanced binding affinity compared to its counterparts, underscoring the importance of stereochemistry in drug design .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
nNOS Inhibition Potent inhibitor with high selectivity over eNOS/iNOS
Neuroprotection Reduces neuronal death in ischemic models
Binding Affinity Enhanced by enantiomeric purity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3S,4R)-1-Benzyl-4-methylpyrrolidin-3-amine, and how is stereochemical control achieved?

  • Methodological Answer : The synthesis typically involves multi-step sequences, including quaternization of intermediates (e.g., benzyl halide), partial reduction (e.g., NaBH₄), and reductive amination. Stereochemical control is achieved via resolution using chiral acids like ditoluoyl-(L)-tartaric acid or by employing enantioselective catalysts during reductive amination (e.g., Ti(OiPr)₄) . X-ray crystallography confirms stereochemistry by analyzing dihedral angles and intramolecular hydrogen bonds, as seen in related pyrrolo-pyridine intermediates .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C) is essential for confirming regiochemistry and stereochemistry, with signals for benzyl groups (~7.3 ppm) and methyl substituents (~1.2 ppm) being diagnostic. FTIR identifies functional groups (e.g., amine N–H stretches at ~3200 cm⁻¹). Single-crystal X-ray diffraction provides definitive stereochemical assignments by resolving torsion angles (e.g., 57.4° for equatorial substituents in piperidine intermediates) . Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated vs. observed) .

Q. What are the common intermediates in its synthesis, and how are they optimized for yield?

  • Methodological Answer : Key intermediates include 1-benzyl-4-methylpiperidin-3-one and quaternized acetylamino-pyridines. Optimization involves solvent selection (methanol/water for partial reduction), temperature control (microwave-assisted heating at 373 K), and base choice (diisopropylethylamine for nucleophilic substitutions). Column chromatography (SiO₂, hexane/ethyl acetate) ensures purity .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and what assays validate this?

  • Methodological Answer : The (3S,4R) configuration enhances receptor binding affinity due to spatial alignment of the benzyl and methyl groups. Comparative studies with (3R,4S) diastereomers show differences in IC₅₀ values (e.g., kinase inhibition assays). Surface plasmon resonance (SPR) quantifies binding kinetics (KD values), while molecular docking simulations predict interactions with target proteins (e.g., Janus kinases) .

Q. How can synthetic routes be optimized to reduce side products like N-oxide derivatives?

  • Methodological Answer : Side products arise from over-oxidation or incomplete reduction. Optimization includes:

  • Reagent selection : Use NaBH₄ instead of LiAlH₄ for selective reduction of ketones to alcohols .
  • Reaction monitoring : Real-time TLC or in-situ NMR tracks intermediate formation .
  • Catalyst tuning : Ti(OiPr)₄ in reductive amination minimizes racemization .

Q. How are contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) resolved?

  • Methodological Answer : Discrepancies often stem from assay conditions (e.g., buffer pH, cell lines). Standardization involves:

  • Dose-response curves : Repeat experiments with ≥3 biological replicates.
  • Control compounds : Use reference inhibitors (e.g., staurosporine for kinase assays).
  • Meta-analysis : Compare data from orthogonal assays (e.g., enzymatic vs. cellular) .

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